Unii-59lxr6H1IT
Overview
Description
“Unii-59lxr6H1IT” is a unique, non-proprietary, free, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information . It is also known as 13-ETHYL-17-HYDROXY-18,19-DINORPREGNA-4,8(14)-DIEN-20-YN-3-ONE .
Molecular Structure Analysis
The molecular formula of “this compound” is C21H26O2 . The InChIKey, which is a unique identifier for chemical substances, is PIGNQOCLJHWTGZ-JWWGGVBKSA-N . The compound has a molecular weight of 310.4 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 310.4 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .
Scientific Research Applications
1. Investigation of Antipsychotic Effects
SCH 39166, a selective D1 dopamine receptor antagonist, was developed for the treatment of schizophrenic patients. A study conducted on acutely ill schizophrenic patients did not support the prediction that selective D1 dopamine receptor antagonism would produce antipsychotic effects in schizophrenia (Karlsson et al., 1995).
2. Pharmacogenetics Research
The NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation. This includes the study of drugs used to treat specific medical disorders and the research of specific groups of proteins that interact with drugs (Giacomini et al., 2007).
3. Oncolytic Poxvirus in Cancer Therapy
The use of JX-594, a targeted oncolytic poxvirus, in patients with refractory primary or metastatic liver cancer was evaluated. This study demonstrated the potential of using oncolytic viruses as a therapeutic option in cancer treatment (Park et al., 2008).
4. Drug Discovery and Development
The advancements in drug research, guided by pharmacology and clinical sciences, contribute significantly to medicine. Molecular biology and genomic sciences play a crucial role in this development, enriching therapeutic strategies (Drews, 2000).
5. Pharmacokinetics in Cancer Treatment
The study of AMG 595, an anti-EGFRvIII antibody-drug conjugate, assessed its safety, tolerability, and pharmacokinetics in GBM. This research contributes to understanding the application of targeted therapies in treating specific cancer mutations (Rosenthal et al., 2019).
6. Mitochondrial Targeting in Cancer Therapy
The study of mitochondrial complex II as a target for anti-cancer drugs revealed that mitochondrial targeting of Vitamin E Succinate enhances its pro-apoptotic and anti-cancer activity (Dong et al., 2010).
Future Directions
While specific future directions for “Unii-59lxr6H1IT” are not available, it’s important to note that the field of chemistry is continually evolving. New technologies and methodologies are being developed that could potentially impact the study and application of chemical compounds like “this compound” in the future .
properties
IUPAC Name |
(9R,10R,13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNQOCLJHWTGZ-JWWGGVBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260525-53-8 | |
Record name | 13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one, (17alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260525538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-ETHYL-17-HYDROXY-18,19-DINORPREGNA-4,8(14)-DIEN-20-YN-3-ONE, (17.ALPHA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LXR6H1IT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.